N-cyclopentyl-N-(2,6-dichlorobenzyl)amine
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Overview
Description
N-cyclopentyl-N-(2,6-dichlorobenzyl)amine is an organic compound with the molecular formula C12H15Cl2N It is characterized by the presence of a cyclopentanamine group attached to a 2,6-dichlorophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(2,6-dichlorobenzyl)amine typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopentanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation or crystallization can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-(2,6-dichlorobenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, alkoxides in alcohol, amines in organic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
N-cyclopentyl-N-(2,6-dichlorobenzyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-(2,6-dichlorobenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dichlorophenyl)methyl]cyclopentanamine
- N-[(2,6-difluorophenyl)methyl]cyclopentanamine
- N-[(2,6-dichlorophenyl)methyl]cyclohexanamine
Uniqueness
N-cyclopentyl-N-(2,6-dichlorobenzyl)amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H15Cl2N |
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Molecular Weight |
244.16 g/mol |
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C12H15Cl2N/c13-11-6-3-7-12(14)10(11)8-15-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5,8H2 |
InChI Key |
XXMKJVVTWIVCCD-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NCC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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